molecular formula C9H5NO4 B1627350 5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione CAS No. 107583-34-6

5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione

Cat. No.: B1627350
CAS No.: 107583-34-6
M. Wt: 191.14 g/mol
InChI Key: JFMOHWGQNJCMHR-UHFFFAOYSA-N
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Description

5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione is an organic compound with the molecular formula C9H5NO4. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes a dioxolo ring fused to an indole core, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione typically involves the reaction of indole derivatives with appropriate reagents to introduce the dioxolo ring. One common method includes the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to achieve the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indole derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    5,6-Methylenedioxyindole: Similar in structure but lacks the dione functionality.

    Indole-3-carbinol: Another indole derivative with different functional groups and biological activities.

    Tryptophan: An essential amino acid with an indole core, widely studied for its role in protein synthesis and metabolism.

Uniqueness: 5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione is unique due to its fused dioxolo ring and dione functionality, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5H-[1,3]dioxolo[4,5-f]indole-6,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-8-4-1-6-7(14-3-13-6)2-5(4)10-9(8)12/h1-2H,3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMOHWGQNJCMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576360
Record name 2H,5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107583-34-6
Record name 2H,5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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